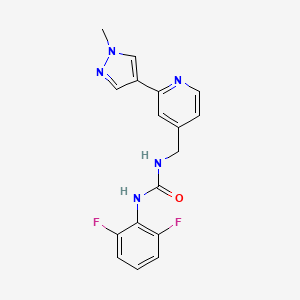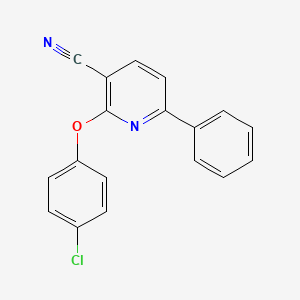
2-(4-クロロフェノキシ)-6-フェニルピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and a phenyl group
科学的研究の応用
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Similar compounds have been shown to interact with specific enzymes or receptors within the cell .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce specific changes at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which undergoes etherification with a suitable halogenated pyridine derivative. This reaction is often catalyzed by copper oxide or cupric salts. The resulting intermediate is then subjected to further reactions, such as acylation, to introduce the phenyl group and the carbonitrile functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a simpler structure but similar functional groups.
Uniqueness
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a phenyl group, and a carbonitrile group.
特性
IUPAC Name |
2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSDAVDRKBJBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
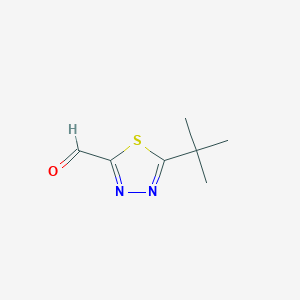
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)
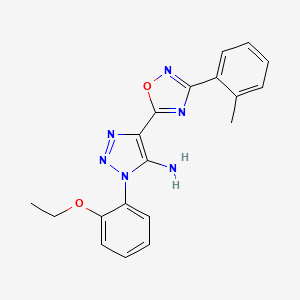
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
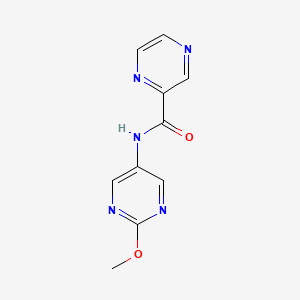


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
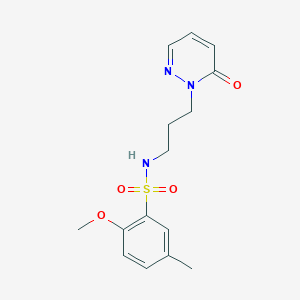
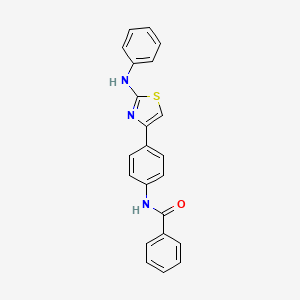
![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2385432.png)

